2-Aminobenzene-1-sulfonyl chloride hydrochloride
Overview
Description
2-Aminobenzene-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO2S and its molecular weight is 228.10. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact Reduction in Manufacturing
One application of compounds related to 2-Aminobenzene-1-sulfonyl chloride hydrochloride is in the manufacturing of sulfanilamide preparations, such as phenylurethylane p-sulfonyl chloride. A study by Andosov et al. (1976) focused on reducing water consumption and waste in the production process of such compounds, which is critical for environmental sustainability (Andosov et al., 1976).
Anti-Cancer Properties
Compounds bearing the sulfonamide fragment, including derivatives of this compound, have been investigated for their anti-cancer properties. Cumaoğlu et al. (2015) synthesized several compounds and found that they significantly reduced cell proliferation and induced the expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).
Inhibition of Enzyme Activity
Sulfonamide derivatives of this compound have been used as inhibitors for specific enzymes. Morsy et al. (2009) demonstrated that these compounds could effectively inhibit the carbonic anhydrase enzyme, showing potential therapeutic applications in treating conditions like glaucoma and possibly certain cancers (Morsy et al., 2009).
Improved Manufacturing Processes
Improvements in the manufacturing processes of related compounds have been a focus area. Tan et al. (2011) explored alternative methods for synthesizing p-acetaminobenzenesulfonyl chloride, a compound closely related to this compound, aiming to reduce environmental impact and enhance efficiency (Tan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often react with amines, suggesting that amines could be potential targets .
Mode of Action
It’s known that sulfonyl chloride compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine) attacks the sulfonyl chloride, leading to the substitution of the chloride group .
Biochemical Pathways
The compound’s potential to react with amines suggests it could influence pathways involving these molecules .
Result of Action
Its potential to react with amines suggests it could influence the structure and function of molecules containing these groups .
Properties
IUPAC Name |
2-aminobenzenesulfonyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-4-2-1-3-5(6)8;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUXFQYGNBABET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-77-1 | |
Record name | Benzenesulfonyl chloride, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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